4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves several steps. One common method includes the reaction of 4,6-difluoroindanone with ammonia or an amine under reducing conditions to form the corresponding amine . The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is often purified using recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-1-indanamine
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 2,3-Dihydro-1H-inden-1-amine hydrochloride
Uniqueness
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of two fluorine atoms at specific positions on the indane ring, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for various research applications where specific chemical properties are required .
Properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCYLYQLQQWBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849430 | |
Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-40-1, 1199782-88-1 | |
Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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